Home > Products > Screening Compounds P24072 > Nitrosoprodenafil
Nitrosoprodenafil - 1266755-08-1

Nitrosoprodenafil

Catalog Number: EVT-1803810
CAS Number: 1266755-08-1
Molecular Formula: C27H35N9O5S2
Molecular Weight: 629.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nitrosoprodenafil is classified as a synthetic organic compound with the molecular formula C28H38N8O5S2C_{28}H_{38}N_{8}O_{5}S_{2} and a molar mass of 630.78 g/mol . Its synthesis and chemical properties have been explored in various studies, highlighting its significance in pharmaceutical research and potential applications in treating erectile dysfunction.

Synthesis Analysis

Methods and Technical Details

The synthesis of nitrosoprodenafil involves several key steps:

  1. Preparation of Core Structure: The initial step focuses on synthesizing the core pyrazolo[4,3-d]pyrimidine structure.
  2. Introduction of Functional Groups: This includes adding a sulfonyl group and an ethoxyphenyl group to the core structure.
  3. Nitrosation: The final step involves the nitrosation of the thiazole ring to form nitrosoprodenafil.

In an industrial context, large-scale production would typically utilize automated reactors to maintain precise control over reaction conditions, including temperature and pressure. Catalysts may be employed to enhance reaction rates, followed by purification processes such as crystallization or chromatography to isolate the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of nitrosoprodenafil has been elucidated using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray diffraction. These methods confirm that nitrosoprodenafil acts as a prodrug, breaking down into its active components within the body .

  • Key Structural Features:
    • Contains a nitroso functional group.
    • Exhibits structural similarities to both sildenafil and azathioprine, leading to debates about its exact classification within medicinal chemistry .
Chemical Reactions Analysis

Reactions and Technical Details

Nitrosoprodenafil can undergo several chemical reactions:

  • Oxidation: The conversion of the nitroso group into a nitro group.
  • Reduction: The reduction of the nitroso group to form an amine.
  • Substitution: Various functional groups can be substituted on the core structure depending on the reagents used.

Common Reagents:

  • Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are typically utilized.
Mechanism of Action

The mechanism by which nitrosoprodenafil exerts its effects involves two primary pathways:

  1. Phosphodiesterase Type 5 Inhibition: Similar to sildenafil, it inhibits phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate within smooth muscle cells.
  2. Release of Nitric Oxide: The compound releases nitric oxide, which enhances vasodilation and improves blood flow, particularly in erectile tissues.

This dual mechanism has not been widely adopted in conventional pharmaceuticals due to potential adverse effects related to blood pressure regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Solubility characteristics can vary based on formulation but generally soluble in organic solvents.

Chemical Properties

  • Stability: Nitrosamines are often unstable under various conditions, which can lead to decomposition or formation of hazardous byproducts.
  • Reactivity: Reacts with strong oxidizing agents and can undergo hydrolysis under certain conditions.

Relevant data indicates that while nitrosoprodenafil exhibits promising pharmacological properties, its stability and safety profile remain areas of concern for further research .

Applications

Scientific Uses

Historical Context and Nomenclature Debates

Evolution of Phosphodiesterase-5 Inhibitor Analogues in Illicit Markets

The pharmaceutical success of PDE-5 inhibitors like sildenafil (Viagra®) created fertile ground for illicit analogues. Following sildenafil's 1998 introduction and its achievement of $411 million in quarterly profits within three months, the erectile dysfunction treatment market became a high-value target for counterfeiters [5]. When key patents expired (sildenafil in 2012, tadalafil in 2015), an explosion of generic production occurred—60 generic sildenafils from 49 companies launched in Korea alone in 2012 [7]. This landscape enabled the proliferation of structurally modified analogues designed to circumvent regulatory controls while mimicking pharmacological effects.

Illicit manufacturers exploited molecular flexibility within the pyrazolopyrimidinone scaffold common to PDE-5 inhibitors. Between 2002-2014, forensic analyses identified 39 distinct illegal compounds adulterating products marketed as "herbal supplements" or "sexual enhancers" [5]. These included derivatives with alkyl chain extensions (e.g., homosildenafil), ring modifications (e.g., piperidenafil), and novel hybrid structures like nitrosoprodenafil. The structural evolution followed a clear pattern: early counterfeits contained unmodified active pharmaceutical ingredients (APIs), while sophisticated later versions featured strategically modified backbones to avoid standard detection methods and regulatory classifications [9]. The prevalence is staggering—studies found PDE-5 inhibitors or analogues in 80 out of 188 "herbal" products in Korea [1].

Table 1: Evolution of Select Illicit PDE-5 Inhibitor Analogues

Analog NameYear IdentifiedStructural FeaturesCommonly Adulterated Products
Hydroxyhomosildenafil~2005Hydroxylated homosildenafil side chainHerbal anti-fatigue tablets
Hongdenafil~2010Modified piperazine ringBulk powders sold as APIs
Aminotadalafil~2012Amino-substituted tadalafil core"Performance-enhancing" supplements
Nitrosoprodenafil2011Azathioprine/sildenafil hybrid with NO-donorAdvertised as "herbal Viagra with pop"

Chronological Discovery and Initial Structural Misidentification

Nitrosoprodenafil emerged from the shadows of illicit pharmaceutical chemistry in 2011 through the work of Dutch researcher Bart J. Venhuis and colleagues. Analyzing a dietary supplement marketed as producing enhanced effects "with a pop," they isolated a novel compound initially characterized as a nitrosated prodrug of the PDE-5 inhibitor aildenafil [2]. This proposed structure featured a nitric oxide (NO)-releasing moiety linked to the core sildenafil-like framework—a design theoretically enabling synergistic vasodilation through PDE-5 inhibition and direct NO donation. Venhuis et al. named the compound "nitrosoprodenafil" to reflect this hypothesized nitrosamine functionality and prodrug behavior.

However, within months, Japanese researchers led by Yosuke Demizu contested Venhuis's structural assignment. Through independent synthesis and analysis, Demizu's team proposed an alternative structure: an azathioprine-sildenafil hybrid [2]. Azathioprine, a known immunosuppressant with mutagenic properties, presented alarming toxicological implications. This structure diverged significantly from Venhuis's NO-donor model, featuring instead a fused heterocyclic system linking the purine core of azathioprine to a modified sildenafil-like scaffold.

The controversy was resolved in 2012 when Sakamoto et al. conducted definitive X-ray crystallographic analysis [2]. Their work confirmed Demizu's azathioprine-sildenafil hybrid structure, revealing a complex tetracyclic system with a thiazole-azathioprine linkage absent in Venhuis's proposal. This structural elucidation proved the compound was not a nitrosated prodrug but rather a structurally distinct hybrid molecule with concerning toxicological implications due to the azathioprine component.

Controversies in Nomenclature: Nitrosoprodenafil vs. Mutaprodenafil

The resolution of the structural identity did not resolve naming disputes. Venhuis's group had originally designated the compound "nitrosoprodenafil" based on their incorrect structural hypothesis emphasizing the NO-releasing nitroso group [2]. Demizu, upon proposing the azathioprine hybrid structure, suggested "mutaprodenafil" to highlight the compound's structural similarity to mutagenic azathioprine [2]. This name reflected a significant toxicological concern absent from "nitrosoprodenafil."

Sakamoto's crystallographic confirmation of Demizu's structure presented a nomenclature dilemma. While acknowledging "mutaprodenafil" was structurally accurate, Sakamoto et al. expressed a preference for retaining "nitrosoprodenafil" due to its established use in the literature, despite its chemically inaccurate implication of a nitroso group functioning as an NO donor [2]. This preference created persistent confusion in scientific and forensic records.

The core of the controversy lies in the toxicological implications of each name:

  • Nitrosoprodenafil: Incorrectly implies a mechanism involving nitric oxide release and potential cardiovascular risks (precipitous hypotension), particularly dangerous if combined with nitrates or other vasodilators. This name downplays the azathioprine-related mutagenicity risk.
  • Mutaprodenafil: Accurately signals the incorporation of a known mutagenic pharmacophore (azathioprine), raising flags for potential genotoxicity and carcinogenicity risks distinct from conventional PDE-5 inhibitors. The name emphasizes a fundamentally different hazard profile linked to DNA damage potential.

This unresolved nomenclature conflict complicates toxicological assessments, forensic reporting, and regulatory tracking of the compound globally.

Geopolitical Disparities in Structural Identification (EU vs. Asian Studies)

Regional scientific priorities and regulatory concerns shaped the identification and reporting of nitrosoprodenafil/mutaprodenafil. European Union research, exemplified by Venhuis's Dutch team, initially focused on the nitrosamine and NO-donor aspects [2] [5]. This emphasis aligned with broader EU regulatory concerns about nitrosamine impurities in pharmaceuticals, known for their carcinogenic potential. EU forensic approaches prioritized detecting nitrosamine-related functional groups using mass spectrometry techniques tuned for these moieties.

Conversely, Asian research groups, particularly in Japan (Demizu, Sakamoto) and Korea, demonstrated greater focus on structural elucidation of novel hybrid molecules emerging from regional illicit manufacturing hubs [1] [2]. Their analytical workflows, often employing advanced techniques like X-ray crystallography, prioritized definitive structural determination without the initial bias towards nitrosamine functionality. This approach led to the rapid identification of the azathioprine hybrid structure. Furthermore, studies in Korea highlighted the environmental persistence of PDE-5 inhibitors and their analogues, detecting them in sewage influent and effluent, indirectly mapping regional consumption patterns of illicit products [1].

Analytical methodologies also diverged:

  • EU Focus: Relied heavily on LC-MS/MS methods optimized for known PDE-5 inhibitors and simple analogues (e.g., homosildenafil), initially missing complex hybrids like nitrosoprodenafil/mutaprodenafil [5].
  • Asian Focus: Pioneered crystallographic and advanced NMR techniques for de novo structure determination of entirely novel scaffolds. Korean environmental monitoring used mass balance models to track illicit PDE-5 inhibitor loads entering wastewater treatment plants, correlating spatial-temporal patterns (e.g., weekend spikes near nightlife districts) with consumption of unapproved analogues [1].

These disparities led to regional variations in hazard communication and regulatory responses, with Asian agencies quicker to flag the specific mutagenicity risks associated with the confirmed azathioprine-like structure.

Table 2: Analytical and Regulatory Disparities in Nitrosoprodenafil/Mutaprodenafil Identification

RegionPrimary Research FocusKey Analytical TechniquesMajor Safety Concern EmphasizedRegulatory Response Trigger
EUNitrosamine/NO-donor functionalityStandardized LC-MS/MS screens for nitrosaminesHypotension from NO donation; CarcinogenicityNitrosamine impurity regulations
AsiaNovel hybrid structure elucidationX-ray Crystallography; Advanced NMR; UHPLC-QTOFAzathioprine-linked mutagenicity/genotoxicityBans on specific structural motifs in supplements

Properties

CAS Number

1266755-08-1

Product Name

Nitrosoprodenafil

IUPAC Name

N-[2-[5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-yl]oxy-1,3-thiazol-5-yl]-N-methylnitrous amide

Molecular Formula

C27H35N9O5S2

Molecular Weight

629.8 g/mol

InChI

InChI=1S/C27H35N9O5S2/c1-7-9-20-23-24(35(6)32-20)26(41-27-28-13-22(42-27)34(5)33-37)31-25(30-23)19-12-18(10-11-21(19)40-8-2)43(38,39)36-14-16(3)29-17(4)15-36/h10-13,16-17,29H,7-9,14-15H2,1-6H3/t16-,17+

InChI Key

DTAKXJYYAUWRND-CALCHBBNSA-N

SMILES

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5CC(NC(C5)C)C)OCC)C

Synonyms

2-((5-(5-(3,5-dimethylpiperazine-1-sulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo(4,3-d)pyrimidin-7-yl)oxy)-N-methyl-N-nitroso-1,3-thiazol-5-amine
nitroso-prodenafil

Canonical SMILES

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5CC(NC(C5)C)C)OCC)C

Isomeric SMILES

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5C[C@H](N[C@H](C5)C)C)OCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.